5'-CHLORO-2'-METHYLCINNAMANILIDE
Overview
Description
5’-Chloro-2’-methylcinnamanilide: is an organic compound with the molecular formula C16H14ClNO It is a derivative of cinnamanilide, where the phenyl ring is substituted with a chlorine atom at the 5’ position and a methyl group at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-methylcinnamanilide typically involves the reaction of 5-chloro-2-methylbenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with cinnamic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of 5’-Chloro-2’-methylcinnamanilide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5’-Chloro-2’-methylcinnamanilide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5’-Chloro-2’-methylcinnamanilide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical reactions and the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry: In the material science industry, 5’-Chloro-2’-methylcinnamanilide is explored for its potential use in the development of new polymers and advanced materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-methylcinnamanilide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Cinnamanilide: The parent compound without the chlorine and methyl substitutions.
5’-Chloro-cinnamanilide: A derivative with only the chlorine substitution.
2’-Methylcinnamanilide: A derivative with only the methyl substitution.
Comparison: 5’-Chloro-2’-methylcinnamanilide is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance its electrophilicity, making it more reactive in substitution reactions, while the methyl group can affect its steric properties and overall stability. These combined substitutions can lead to distinct properties and applications compared to its similar compounds.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-7-9-14(17)11-15(12)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLUZBBQKJBAV-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358447 | |
Record name | NSC204179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73108-67-5 | |
Record name | NSC204179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC204179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-CHLORO-2'-METHYLCINNAMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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